![molecular formula C21H23N3O4 B228041 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a compound that has attracted attention from researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidoquinolines, which have been found to exhibit a range of biological activities, including antitumor, antimalarial, and antiviral properties. In
Mechanism Of Action
The mechanism of action of 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been found to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical And Physiological Effects
Studies have shown that 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in the programmed cell death process. In addition, this compound has been found to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C. These effects suggest that 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments is its potent antitumor activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One area of interest is the development of analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the antiviral activity of 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione against other viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its anticancer and antiviral activities.
Conclusion
In conclusion, 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a compound that has shown promise as a potential therapeutic agent for the treatment of cancer and viral infections. Its potent antitumor and antiviral activities, combined with its unique chemical structure, make it an attractive target for further research in the field of medicinal chemistry. With continued investigation, this compound may one day lead to the development of new and more effective treatments for these diseases.
Synthesis Methods
The synthesis of 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been reported in the literature. One of the methods involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine to afford 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.
Scientific Research Applications
The pyrimidoquinoline scaffold has been found to be a promising template for the development of novel therapeutic agents. 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1). These findings suggest that 5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has the potential to be developed into a new class of anticancer and antiviral agents.
properties
Product Name |
5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
|---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-12-7-5-11(6-8-12)15-16-13(9-21(2,3)10-14(16)25)22-18-17(15)19(26)24-20(27)23-18/h5-8,15H,4,9-10H2,1-3H3,(H3,22,23,24,26,27) |
InChI Key |
NYBWTNBRNJLJRU-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=NC(=N4)O)O |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



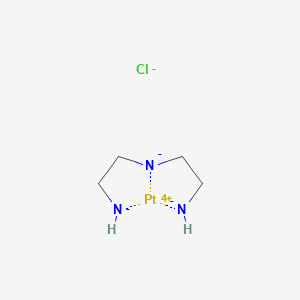
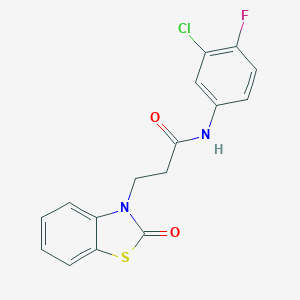
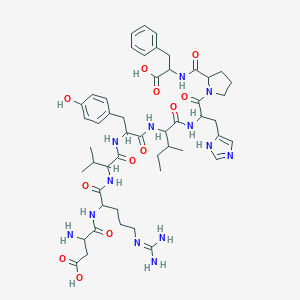



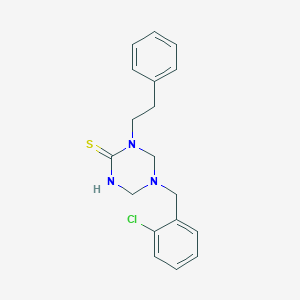

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
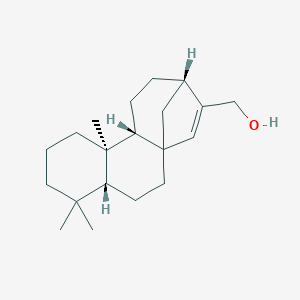
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

